molecular formula C11H17NO B14846255 2-(Aminomethyl)-3-tert-butylphenol

2-(Aminomethyl)-3-tert-butylphenol

Cat. No.: B14846255
M. Wt: 179.26 g/mol
InChI Key: HOYMOCFJDNPTAJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-tert-butylphenol is a phenolic derivative characterized by an aminomethyl (-CH₂NH₂) group at the ortho position (C2) and a tert-butyl (-C(CH₃)₃) group at the meta position (C3) on the aromatic ring.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(aminomethyl)-3-tert-butylphenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

HOYMOCFJDNPTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-tert-butylphenol typically involves the reaction of 3-tert-butylphenol with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the phenol ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-tert-butylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-tert-butylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

(a) (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol
  • Structure: Features a Schiff base (imine) linkage between a 2-aminopyridine moiety and a di-tert-butylphenol backbone.
  • Key Differences: The tert-butyl groups at C4 and C6 create greater steric hindrance compared to the single tert-butyl group at C3 in 2-(Aminomethyl)-3-tert-butylphenol. The imine group (C=N) in this compound differs chemically from the primary amine (-CH₂NH₂) in the target compound, affecting reactivity and coordination properties .
  • Applications : Used in coordination chemistry for metal-ligand complexes due to its chelating imine group .
(b) 4-tert-Amylphenol and 4-tert-Butyl Cyclohexanol
  • Structure: Alkylphenols with tert-butyl or tert-amyl groups.
  • The tert-butyl group in 4-tert-butyl cyclohexanol is attached to a cyclohexanol ring, altering solubility and steric effects compared to the aromatic phenol system .
  • Applications : Commonly used as stabilizers in polymers or surfactants due to their lipophilic alkyl chains .
(c) 2-Amino-6-tert-butyl-3-formylchromone
  • Structure : Chromone derivative with formyl (-CHO) and tert-butyl groups.
  • Key Differences: The formyl group introduces electrophilic reactivity, contrasting with the nucleophilic primary amine in this compound. Chromone’s fused oxygen-containing ring system differs from the simple phenol structure .
  • Applications : Investigated for biological activities, including antimicrobial and anti-inflammatory properties .

Physicochemical Properties Comparison

Compound Substituents Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
This compound -CH₂NH₂ (C2), -C(CH₃)₃ (C3) ~193.3* Moderate in polar solvents Phenol, primary amine
(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol -C=N- (Schiff base), -C(CH₃)₃ (C4, C6) ~382.5 Low (high steric hindrance) Imine, tert-butyl
4-tert-Butyl Cyclohexanol -C(CH₃)₃ (C4) on cyclohexanol ~156.3 Low in water Cyclohexanol, tert-butyl
2-Amino-6-tert-butyl-3-formylchromone -CHO (C3), -C(CH₃)₃ (C6) ~245.3 Low in water Chromone, formyl, amine

*Estimated based on structural analogs.

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